molecular formula C22H20BrN3O2 B12200791 [4-(1H-benzimidazol-2-yl)piperidin-1-yl](5-bromo-3-methyl-1-benzofuran-2-yl)methanone

[4-(1H-benzimidazol-2-yl)piperidin-1-yl](5-bromo-3-methyl-1-benzofuran-2-yl)methanone

Cat. No.: B12200791
M. Wt: 438.3 g/mol
InChI Key: REAXHPAIMAKVGM-UHFFFAOYSA-N
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Description

4-(1H-Benzimidazol-2-yl)piperidin-1-ylmethanone is a heterocyclic compound featuring a benzimidazole-piperidine core conjugated to a substituted benzofuran moiety via a methanone linker.

Properties

Molecular Formula

C22H20BrN3O2

Molecular Weight

438.3 g/mol

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(5-bromo-3-methyl-1-benzofuran-2-yl)methanone

InChI

InChI=1S/C22H20BrN3O2/c1-13-16-12-15(23)6-7-19(16)28-20(13)22(27)26-10-8-14(9-11-26)21-24-17-4-2-3-5-18(17)25-21/h2-7,12,14H,8-11H2,1H3,(H,24,25)

InChI Key

REAXHPAIMAKVGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4

Origin of Product

United States

Preparation Methods

Schotten-Baumann Acylation

Reacting the amine with the acyl chloride in a biphasic system (NaOH/H₂O and CH₂Cl₂) at 0°C provides moderate yields (50–60%) but requires strict pH control.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or TBTU with HOBt in DMF improves efficiency:

Table 3: Coupling Reaction Optimization

Coupling AgentBaseSolventYield (%)Reference
TBTUDIPEADMF85
EDC/HOBtNMMCH₂Cl₂78

Purification and Analytical Validation

Crude products are purified via silica gel chromatography (ethyl acetate/hexanes) or recrystallization (ethanol/water). Structural confirmation employs:

  • NMR Spectroscopy : Characteristic signals include the benzofuran carbonyl at δ 165–170 ppm (¹³C) and piperidine N-CH₂ at δ 3.2–3.8 ppm (¹H).

  • LC-MS : Molecular ion peaks align with calculated masses (e.g., [M+H]⁺ = 456.2 Da).

Challenges and Optimization Considerations

  • Steric hindrance : Bulk substituents on benzofuran may slow acylation; microwave-assisted synthesis (140°C, 10 min) enhances reactivity.

  • Byproduct formation : Use of scavengers (e.g., polymer-bound trisamine) mitigates acylurea byproducts during carbodiimide couplings .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and benzofuran rings, leading to the formation of quinone-like structures.

    Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated analogs.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of heterocyclic compounds and complex molecular architectures.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

Preliminary studies suggest that derivatives of this compound may exhibit pharmacological properties, including antimicrobial and anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be utilized in the synthesis of advanced materials, including polymers and dyes, due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone involves its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function. The brominated benzofuran ring may enhance the compound’s ability to penetrate cell membranes, facilitating its intracellular activity. Pathways involved include the inhibition of key enzymes in metabolic pathways and the disruption of cellular signaling processes.

Comparison with Similar Compounds

Table 1: Comparative Structural Features

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight Potential Applications
4-(1H-Benzimidazol-2-yl)piperidin-1-ylmethanone Benzimidazole-piperidine + benzofuran 5-Bromo, 3-methyl on benzofuran Not explicitly provided* ~460 (estimated) Kinase inhibition, CNS targets
[4-(1H-Benzimidazol-2-yl)piperidin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone Benzimidazole-piperidine + tetrazole 5-Methyl tetrazole on phenyl C21H21N7O 387.4 Anticancer, antimicrobial
1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one Piperidine-benzimidazolone 5-Chloro, 1-benzyl on piperidine C19H20ClN3O 341.8 Neurotransmitter modulation
2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone Piperazine-indole Benzhydryl on piperazine, 5-methyl on indole C27H27N3O 409.5 Antipsychotic candidates

Notes:

  • Benzofuran vs. Tetrazole : The bromo-benzofuran group in the target compound likely enhances π-π stacking and halogen bonding compared to the tetrazole in , which may improve target selectivity but reduce solubility.
  • Halogen Effects: The 5-bromo substituent (target) vs.
  • Core Heterocycles: The benzimidazole-piperidine scaffold (target) shares similarities with the benzimidazolone-piperidine structure in , but the methanone linker distinguishes electronic properties.

Biological Activity

The compound 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone, with the CAS number 920443-87-4, is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H20BrN3O2C_{22}H_{20}BrN_{3}O_{2} with a molecular weight of 438.3 g/mol. The structure features a benzimidazole moiety linked to a piperidine ring and a benzofuran derivative, which may contribute to its biological properties.

PropertyValue
CAS Number920443-87-4
Molecular FormulaC22H20BrN3O2
Molecular Weight438.3 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it can induce apoptosis in various cancer cell lines. Specifically, flow cytometry results indicated that the compound significantly accelerates apoptosis in MCF cell lines at concentrations around 25.72 ± 3.95 μM . Furthermore, in vivo studies on tumor-bearing mice showed notable suppression of tumor growth when treated with this compound, suggesting its potential as an effective anticancer agent.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 (μM)Effect Observed
MCF25.72 ± 3.95Induction of apoptosis
U87 Glioblastoma45.2 ± 13.0Significant cytotoxicity

2. Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against the Ebola virus (EBOV). In vitro tests revealed that certain derivatives of benzimidazole-piperidine hybrids exhibit potent anti-EBOV activity with effective concentrations (EC50) in the submicromolar range . The mechanism appears to involve inhibition of viral entry by targeting specific proteins involved in the viral lifecycle.

Table 2: Antiviral Activity Against EBOV

CompoundEC50 (μM)Selectivity Index (SI)
Compound 25a0.6420
Compound 26a0.9310

The biological activity of 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone is likely attributed to its ability to interact with specific molecular targets within cells:

  • Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells by modulating key proteins involved in cell survival and death.
  • Viral Entry Inhibition : The antiviral effects are hypothesized to arise from direct interactions with viral proteins, preventing their binding and entry into host cells.

Case Studies

Several case studies have been conducted to further explore the efficacy and safety profile of this compound:

Case Study: Efficacy in Tumor Models

In a study involving murine models with induced tumors, treatment with 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone resulted in a significant reduction in tumor size compared to control groups. The study concluded that this compound could be a promising candidate for further development as an anticancer therapeutic .

Case Study: Safety Profile Assessment

A preliminary safety assessment indicated that the compound exhibited low toxicity at therapeutic doses, making it suitable for further clinical evaluation .

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